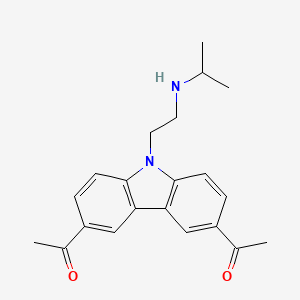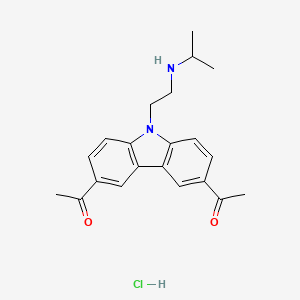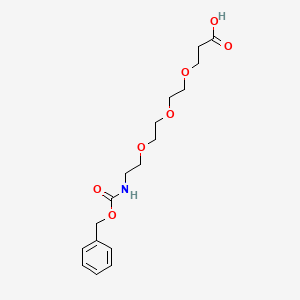
Cdk9-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk9-IN-2 is a special cyclin-dependent kinase 9 (CDK9) inhibitor . It has been extracted from patent WO/2012131594A1, compound CDKI (8), and has an IC50 of 5 nM and 7 nM in H929 multiple myeloma (MM) cell line (72 hours) and A2058 skin cell line (72 hours), respectively .
Synthesis Analysis
The synthesis of CDK9 inhibitors like NVP-2 involves a convergent synthetic route . The key intermediate was synthesized from malononitrile and 1-bromo-2-(2-bromoethoxy)ethane by successive cyclization, reduction, nucleophilic substitution with 2-bromo-6-fluoropyridine, and Suzuki–Miyaura reaction with (5-chloro-2-fluoropyridin-4-yl)boronic acid . Another key intermediate was synthesized from (S)-1-methoxypropan-2-ol by reaction with TsCl, electrophilic substitution reaction with tert-butyl ((1r,4r)-4-amino-cyclohexyl)carbamate, and then by deprotection of Boc .
Molecular Structure Analysis
The molecular structure of Cdk9-IN-2 is C23H25ClFN5 . The exact mass is 425.18 and the molecular weight is 425.936 . CDK9 is a serine/threonine protein kinase activated by regulatory cyclin proteins . The human genome encodes twenty CDKs (numbered 1-20) belonging to the CDK- and CDK-like branch of the CMGC subfamily of human kinases which include the cyclin-dependent, mitogen-activated, glycogen synthase and CDC-like kinases .
Chemical Reactions Analysis
CDK9 inhibitors like NVP-2 are aminopyrimidine-based inhibitors and chemical analogues of i-CDK9 which potently and selectively inhibit CDK9 . The compounds resulting from the docking process were then meticulously arranged based on their binding affinity, providing a systematic ranking of their potential interactions with CDK9 .
Scientific Research Applications
Cancer Therapy : CDK9 plays a crucial role in the survival of transformed cells, as it regulates transcription of short-lived antiapoptotic proteins. Inhibitors like Cdk9-IN-2 selectively target CDK9, showing potential as effective cancer therapeutics (Sonawane et al., 2016). Additionally, CDK9 inhibitors can reprogram transcriptional dysregulation in cancers, highlighting their relevance in cancer treatment (Mandal et al., 2021).
Transcriptional Regulation : CDK9 is involved in transcription elongation and RNA polymerase II transcription initiation. Its inhibition leads to transcriptional changes and potential therapeutic strategies for diseases characterized by CDK9 malfunction, such as cardiovascular diseases and viral replication (Bacon & D’Orso, 2018).
HIV Treatment : The CDK9-cyclin T1 complex is essential for HIV-1 and HIV-2 replication in human cells. Targeting CDK9 may therefore provide novel strategies for treating AIDS (Romano & Giordano, 2008).
Cardiac Diseases : Deregulation of the CDK9-related pathway is associated with cardiomyocyte hypertrophy, suggesting that CDK9 inhibitors could have therapeutic applications in cardiology (Wang & Fischer, 2008).
Prostate Cancer : Targeting CDK9 may offer a new therapeutic opportunity in prostate cancer treatment by confining the hyperactivity of androgen receptor and anti-apoptotic proteins, especially in castrate-resistant prostate cancer (Rahaman et al., 2016).
Metabolic Effects : CDK9 inhibition can induce a metabolic switch in cancer cells, suggesting that targeting CDK9 could alter cancer cell metabolism and provide a basis for combination therapies (Itkonen et al., 2019).
Mechanism of Action
The mechanism of action of CDK9 inhibitors like Cdk9-IN-2 is consistent with potent inhibition of CDK9-mediated transcription . This results in decreasing levels of RNA polymerase II C-terminal domain serine 2 phosphorylation, the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, and inducing rapid apoptosis in cancer cells .
Future Directions
properties
IUPAC Name |
4-N-[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]cyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClFN5/c24-20-14-28-23(29-18-9-7-17(26)8-10-18)12-19(20)21-5-2-6-22(30-21)27-13-15-3-1-4-16(25)11-15/h1-6,11-12,14,17-18H,7-10,13,26H2,(H,27,30)(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHXPTSUVPZYDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=C(C(=C2)C3=NC(=CC=C3)NCC4=CC(=CC=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678789 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263369-28-3 |
Source


|
| Record name | N~2'~-(4-Aminocyclohexyl)-5'-chloro-N~6~-[(3-fluorophenyl)methyl][2,4'-bipyridine]-2',6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

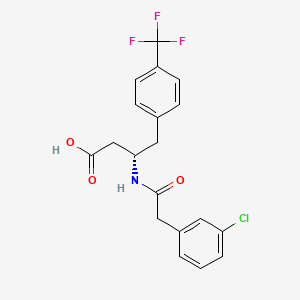

![2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid](/img/structure/B606497.png)
![4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol](/img/structure/B606499.png)

![2',7'-Dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B606503.png)
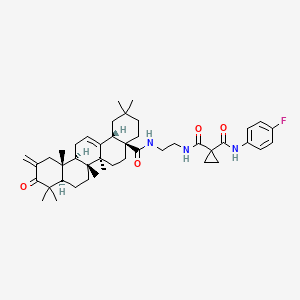
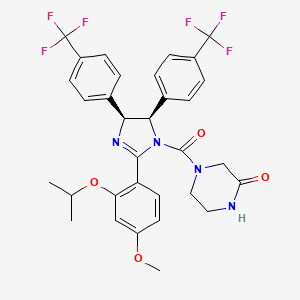
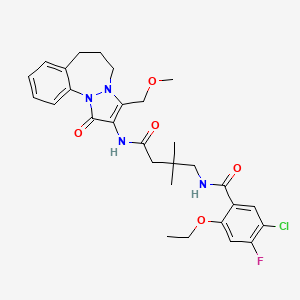
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)
